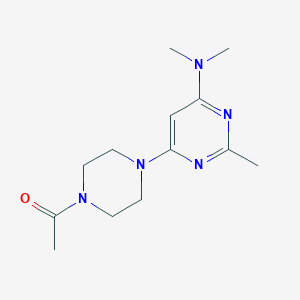

![molecular formula C19H19N5O B5522930 N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as the one , typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions to introduce the desired substituents. A notable approach includes the use of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with various linkers, as demonstrated in compounds showing antimycobacterial activity against drug-sensitive and resistant MTB strains (Lv et al., 2017). The synthesis typically involves a multi-step reaction pathway starting from aminopyridines or chloro ketones to yield the imidazo[1,2-a]pyridine core, which is then functionalized with the desired groups.

科学的研究の応用

Antimycobacterial Activity : This compound has shown significant potential in antimycobacterial activity. Lv et al. (2017) reported the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, including compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Lv et al., 2017).

Antiulcer Agents : Another study by Starrett et al. (1989) focused on imidazo[1,2-a]pyridines as potential antiulcer agents. The study synthesized new compounds and evaluated their cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Biological Activity of Fused Triazines : Zamora et al. (2004) explored the use of imidazo[1,2-a]pyridine as a synthon for creating fused triazines, which have potential biological activity. This research opens possibilities for developing new bioactive compounds (Zamora et al., 2004).

Antiviral Agents : A study by Hamdouchi et al. (1999) involved designing and preparing a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents, contributing to the development of new antiviral drugs (Hamdouchi et al., 1999).

Gene Expression Control : Chavda et al. (2010) researched polyamides containing N-methyl imidazole and N-methyl pyrrole, which can target specific DNA sequences and control gene expression, highlighting the potential use of these compounds in medicinal applications, such as cancer treatment (Chavda et al., 2010).

New Antituberculosis Agents : Wu et al. (2016) designed and synthesized imidazo[1,2-a]pyridine carboxamides as new antitubercular agents. Their study identified compounds with excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).

作用機序

特性

IUPAC Name |

N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-12-3-5-15-18(13(12)2)23-16(22-15)7-8-21-19(25)14-4-6-17-20-9-10-24(17)11-14/h3-6,9-11H,7-8H2,1-2H3,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHBQJDBKQBEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCNC(=O)C3=CN4C=CN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

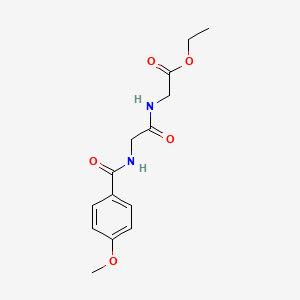

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)